
N-(3-Bromophenyl)-3-methoxybut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromophenyl)-3-methoxybut-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a phenyl ring, a methoxy group, and a but-2-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-3-methoxybut-2-enamide typically involves the reaction of 3-bromoaniline with 3-methoxybut-2-enoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization and solvent extraction to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Bromophenyl)-3-methoxybut-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the but-2-enamide moiety can be reduced to form a saturated amide.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-Bromophenyl)-3-oxobut-2-enamide.
Reduction: Formation of N-(3-Bromophenyl)-3-methoxybutanamide.
Substitution: Formation of N-(3-Substituted phenyl)-3-methoxybut-2-enamide, where the substituent depends on the nucleophile used.
Applications De Recherche Scientifique
N-(3-Bromophenyl)-3-methoxybut-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-Bromophenyl)-3-methoxybut-2-enamide involves its interaction with specific molecular targets, such as enzymes. It may act as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can disrupt various physiological processes, which can be beneficial in the treatment of certain diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Bromophenyl)-3-methoxybutanamide: Similar structure but lacks the double bond in the but-2-enamide moiety.
N-(3-Bromophenyl)-3-oxobut-2-enamide: Similar structure but has a carbonyl group instead of a methoxy group.
N-(3-Bromophenyl)-3-methoxyprop-2-enamide: Similar structure but has a shorter carbon chain.
Uniqueness
N-(3-Bromophenyl)-3-methoxybut-2-enamide is unique due to the presence of both a methoxy group and a but-2-enamide moiety, which can influence its reactivity and biological activity. The combination of these functional groups can make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
61579-05-3 |
|---|---|
Formule moléculaire |
C11H12BrNO2 |
Poids moléculaire |
270.12 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-3-methoxybut-2-enamide |
InChI |
InChI=1S/C11H12BrNO2/c1-8(15-2)6-11(14)13-10-5-3-4-9(12)7-10/h3-7H,1-2H3,(H,13,14) |
Clé InChI |
YZFBUYHNDKHPLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)NC1=CC(=CC=C1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


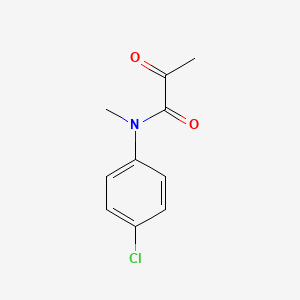
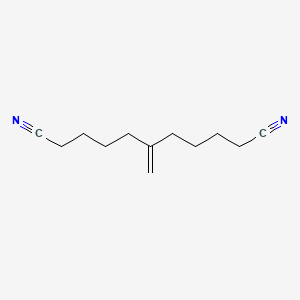

![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14589904.png)
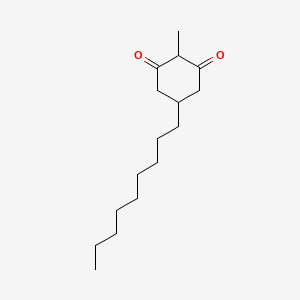

![Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide](/img/structure/B14589937.png)
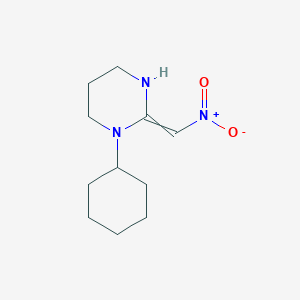

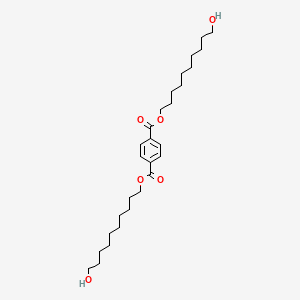
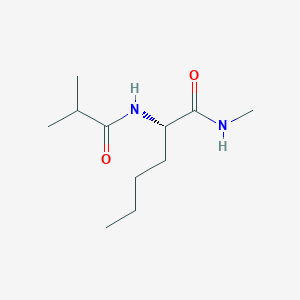
![2,4-Dioxabicyclo[3.2.0]hept-6-ene](/img/structure/B14589957.png)
![6-Acetyl-2-phenyl[1,2,3]triazolo[4,5-f]indazole-4,8(2H,6H)-dione](/img/structure/B14589965.png)

